molecular formula C11H7Cl2N B6340753 3,5-Dichloro-2-phenylpyridine CAS No. 10469-01-9

3,5-Dichloro-2-phenylpyridine

Cat. No.: B6340753
CAS No.: 10469-01-9
M. Wt: 224.08 g/mol
InChI Key: HDCNRVTWNWYTII-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-phenylpyridine is a heterocyclic aromatic compound with the molecular formula C11H7Cl2N. It is characterized by a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions and a phenyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for 3,5-Dichloro-2-phenylpyridine involves the palladium acetate-catalyzed ligand-free Suzuki reaction. This method uses 2,3,5-trichloropyridine and arylboronic acids as starting materials. The reaction is carried out in an aqueous phase with sodium carbonate as the base and a mixture of water and dimethylformamide as the solvent. The reaction conditions are mild and environmentally benign, leading to high yields of the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar palladium-catalyzed cross-coupling reactions. These methods are optimized for large-scale production, focusing on cost-efficiency, yield, and environmental impact. The use of readily available aryl chlorides and efficient catalytic systems are key factors in the industrial synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-phenylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridines and biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

3,5-Dichloro-2-phenylpyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-phenylpyridine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various cross-coupling reactions makes it a versatile intermediate in organic synthesis .

Biological Activity

3,5-Dichloro-2-phenylpyridine is a compound that has garnered attention in various fields of biological research due to its potential antimicrobial, anticancer, and insecticidal properties. This article explores the biological activity of this compound, summarizing key findings from recent studies and presenting relevant data.

This compound is characterized by its unique structural features, which contribute to its biological activity. It is a colorless solid with a melting point of 38-39 °C . The synthesis of this compound has been achieved through various methods, including palladium-catalyzed reactions that yield high purity and yield under mild conditions .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study evaluated the inhibitory effects of this compound on Mycobacterium tuberculosis H37Rv, revealing promising results for its potential use in treating tuberculosis .

Anticancer Properties

The anticancer activity of this compound has also been a focus of investigation. It has shown potential in inhibiting the proliferation of various cancer cell lines. For instance, studies involving iridium(III) complexes containing 2-phenylpyridine ligands have highlighted the enhanced antiproliferative activity against ovarian and breast cancer cells . The IC50 values for these complexes ranged from 1 to 89 μM, indicating varying levels of potency depending on the structural modifications made to the ligand.

Insecticidal Activity

Insecticidal properties have been documented for derivatives of this compound. A recent study evaluated several pyridine derivatives for their insecticidal activity against pests such as Mythimna separata and Aphis craccivora. The results showed that certain derivatives exhibited up to 100% inhibition at concentrations of 500 mg/L . This suggests that these compounds may serve as effective agents in agricultural pest management.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. These interactions can modulate various biological pathways, leading to antimicrobial or anticancer effects. The precise molecular targets remain an area for further research but are believed to include enzymes and receptors critical for cellular function.

Summary of Key Findings

Activity Study Reference Key Findings
Antimicrobial Effective against Mycobacterium tuberculosis H37Rv
Anticancer IC50 values between 1 to 89 μM across cancer cell lines
Insecticidal Up to 100% inhibition against Mythimna separata at 500 mg/L

Properties

IUPAC Name

3,5-dichloro-2-phenylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2N/c12-9-6-10(13)11(14-7-9)8-4-2-1-3-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCNRVTWNWYTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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